molecular formula C12H8ClFO B8031552 1-Chloro-4-(2-fluorophenoxy)benzene

1-Chloro-4-(2-fluorophenoxy)benzene

Cat. No.: B8031552
M. Wt: 222.64 g/mol
InChI Key: NHEQLXXNBPYXPX-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-fluorophenoxy)benzene is a substituted aromatic compound characterized by a benzene ring with a chlorine atom at the 1-position and a 2-fluorophenoxy group at the 4-position. The phenoxy group consists of an oxygen atom linking the main benzene ring to a fluorinated benzene moiety, where the fluorine is located at the ortho position.

Properties

IUPAC Name

1-chloro-4-(2-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEQLXXNBPYXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-fluorophenoxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-fluorophenoxy)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-4-(2-fluorophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-fluorophenoxy)benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Ether-Linked Substituted Benzenes

1-Chloro-4-(4-nitrophenoxymethyl)benzene () Structure: Features a nitro group on the phenoxy ring and a methylene bridge. Synthesis: Synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene. Reduction with Raney Ni yielded 4-((4-chlorobenzyl)oxy)aniline, while Fe/HCl and SnCl₂ gave poor yields . Key Differences: The nitro group enhances electron-withdrawing effects, increasing reactivity in reduction reactions compared to the fluorine in the target compound.

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 75820-58-5, ) Structure: Contains a tetrafluoroethoxy group (-O-CF₂CF₂H). Properties: Higher molecular weight (228.57 g/mol) and stronger electron-withdrawing effects due to four fluorine atoms.

Halogenated Alkyl/Aryl Substitutions

1-Chloro-4-(2-fluoropropyl)benzene () Structure: Fluorine on a propyl chain instead of a phenoxy group. Spectroscopy: Distinct ¹³C and ¹⁹F NMR profiles due to aliphatic fluorine (δ ~ -200 ppm for ¹⁹F) versus aromatic fluorine (δ ~ -110 ppm in phenoxy groups) .

1-Chloro-4-(trifluoromethyl)benzene ()

  • Structure : Trifluoromethyl (-CF₃) substituent.
  • Electronic Effects : The -CF₃ group is more electron-withdrawing than -O-C₆H₄-F, altering reaction pathways in catalysis and molecular modeling .
Chlorinated Ethyl/Propargyl Derivatives

1-Chloro-4-(2-chloroethyl)benzene ()

  • Structure : Chlorine on an ethyl side chain.
  • Toxicity : Subacute oral toxicity studies in rats revealed endocrine-disrupting effects, highlighting risks associated with chlorinated alkyl chains .

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2, )

  • Structure : Propargyl chain with terminal chlorine.
  • Reactivity : The alkyne moiety enables click chemistry applications, unlike the ether-linked target compound .

Spectroscopic and Physical Properties

Compound ¹⁹F NMR Shift (ppm) Melting Point (°C) Molecular Weight (g/mol)
1-Chloro-4-(2-fluorophenoxy)benzene ~ -110 (aromatic F) Not reported 236.65
1-Chloro-4-(2-fluoropropyl)benzene ~ -200 (aliphatic F) Not reported 186.63
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene Multiple peaks Not reported 228.57

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